molecular formula C12H17F2NO4 B12996439 (6R)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid

(6R)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid

Cat. No.: B12996439
M. Wt: 277.26 g/mol
InChI Key: OXXSWURHJYLTIL-DKSCNQEISA-N
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Description

(6R)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[24]heptane-6-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(6R)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

Common Reagents and Conditions

Major Products

Scientific Research Applications

(6R)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    (6R)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid: shares similarities with other spirocyclic compounds, such as spirooxindoles and spirocyclic lactams.

    Difluoro compounds: Similar to other difluoro-substituted compounds, it exhibits unique reactivity and stability.

Uniqueness

Properties

Molecular Formula

C12H17F2NO4

Molecular Weight

277.26 g/mol

IUPAC Name

(6R)-2,2-difluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid

InChI

InChI=1S/C12H17F2NO4/c1-10(2,3)19-9(18)15-6-11(5-12(11,13)14)4-7(15)8(16)17/h7H,4-6H2,1-3H3,(H,16,17)/t7-,11?/m1/s1

InChI Key

OXXSWURHJYLTIL-DKSCNQEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C[C@@H]1C(=O)O)CC2(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)CC2(F)F

Origin of Product

United States

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